2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains an imidazo[1,2-c]quinazolin-5-yl moiety, which is a type of fused bicyclic heterocycle . These types of structures are often found in medicinal chemistry due to their wide range of applications .
Scientific Research Applications
Antitumor Activity
- A study by Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones, which are chemically similar to the queried compound, revealed significant antitumor activity. Specific compounds in this series demonstrated broad-spectrum antitumor activity with potent efficacy compared to the control 5-FU. Molecular docking studies indicated a mechanism involving ATP binding site inhibition in certain kinases (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
- El Kayal et al. (2022) investigated 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for their affinity to GABAergic biotargets and anticonvulsant activity. The study found that the synthesized substances did not demonstrate significant anticonvulsant activity, highlighting the pharmacophore role of the cyclic amide fragment in such activity (El Kayal et al., 2022).
Antibacterial and Antifungal Activity
- Anisetti and Reddy (2012) synthesized novel quinolinone analogs, including those with structures similar to the queried compound, demonstrating significant antibacterial and antifungal activity. The compounds were tested against standard strains using the cup-plate method (Anisetti & Reddy, 2012).
Antimalarial Activity
- Fahim and Ismael (2021) studied N-(phenylsulfonyl)acetamide derivatives, akin to the queried compound, for their antimalarial activity. The study highlighted the importance of the sulfonamide ring system in demonstrating potent antimalarial activity (Fahim & Ismael, 2021).
Anticancer Activity
- Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, with structures comparable to the queried compound, and tested them for anticancer activity. The study found that certain compounds in this series exhibited substantial cytotoxicity and anticancer activity against various cancer cell lines (Kovalenko et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-18-12-13-21(23(15-18)35-2)28-24(32)16-36-27-30-20-11-7-6-10-19(20)25-29-22(26(33)31(25)27)14-17-8-4-3-5-9-17/h3-13,15,22H,14,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYCZAXDSJXGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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